2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide
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Description
2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O5 and its molecular weight is 441.459. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
The compound "2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(furan-2-ylmethyl)acetamide" and its analogs have shown promising antibacterial activities. Specifically, a related piperazinylaryloxazolidinone compound demonstrated superior antibacterial activity compared to the standard drug linezolid, effectively targeting linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008). Similarly, isoxazolinyl oxazolidinones, sharing structural similarity with the compound , exhibited potent antibacterial properties against various resistant Gram-positive and Gram-negative bacteria (Varshney et al., 2009).
Anticonvulsant and Analgesic Activities
Another study highlighted the potential of structurally similar compounds in anticonvulsant and analgesic applications. Notably, certain pyrrolidin-1-yl-acetamides displayed protective effects in animal models of epilepsy and exhibited significant analgesic activity in a model of tonic pain, without impairing motor coordination. These findings suggest a possible influence on voltage-gated sodium and calcium channels as part of the mechanism of action (Obniska et al., 2015).
Antidepressant and Anxiolytic Effects
A compound series including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated notable antidepressant and anxiolytic activities. Specifically, certain compounds within this series significantly reduced immobility times in a behavioral despair test and exhibited considerable anxiolytic effects in a plus maze method, indicating their potential in mental health therapy (Kumar et al., 2017).
Antiproliferative and Antiangiogenic Activities
Derivatives of 4-(piperazin-1-yl)quinolin-2(1H)-one showed pronounced antiproliferative activities, particularly against breast cancer cells. Moreover, some compounds displayed antiangiogenic properties by inhibiting VEGFR-2 tyrosine kinase, a key player in tumor growth and metastasis. These findings underline the therapeutic potential of these compounds in cancer treatment, emphasizing the need for further research and optimization (Hassan et al., 2021).
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5/c24-17-3-5-18(6-4-17)27-9-7-26(8-10-27)14-20-12-21(28)22(15-31-20)32-16-23(29)25-13-19-2-1-11-30-19/h1-6,11-12,15H,7-10,13-14,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWMAASQDLGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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